molecular formula C18H11ClN2O6 B11689458 3-{(Z)-[2-(2-chloro-5-nitrophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate

3-{(Z)-[2-(2-chloro-5-nitrophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate

Cat. No.: B11689458
M. Wt: 386.7 g/mol
InChI Key: NUDDOZKNBPCHGJ-PXNMLYILSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-{[(4Z)-2-(2-CHLORO-5-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL ACETATE” is a complex organic compound that features a combination of aromatic rings, an oxazole ring, and various functional groups such as nitro, chloro, and acetate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-{[(4Z)-2-(2-CHLORO-5-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL ACETATE” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the nitro and chloro groups: These functional groups can be introduced via nitration and halogenation reactions, respectively.

    Acetylation: The final step may involve the acetylation of the phenyl group using acetic anhydride in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Reduction: The oxazole ring can be reduced under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Reduction of nitro group: Formation of an amino derivative.

    Substitution of chloro group: Formation of various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Possible applications in drug discovery and development.

    Industry: Use in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance, if used in medicinal chemistry, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(2-CHLORO-5-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOLE: Similar structure but lacks the phenyl acetate group.

    3-{[(4Z)-2-(2-BROMO-5-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL ACETATE: Similar structure with a bromo group instead of a chloro group.

Uniqueness

The unique combination of functional groups in “3-{[(4Z)-2-(2-CHLORO-5-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL ACETATE” may confer distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C18H11ClN2O6

Molecular Weight

386.7 g/mol

IUPAC Name

[3-[(Z)-[2-(2-chloro-5-nitrophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] acetate

InChI

InChI=1S/C18H11ClN2O6/c1-10(22)26-13-4-2-3-11(7-13)8-16-18(23)27-17(20-16)14-9-12(21(24)25)5-6-15(14)19/h2-9H,1H3/b16-8-

InChI Key

NUDDOZKNBPCHGJ-PXNMLYILSA-N

Isomeric SMILES

CC(=O)OC1=CC=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C=C2C(=O)OC(=N2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.